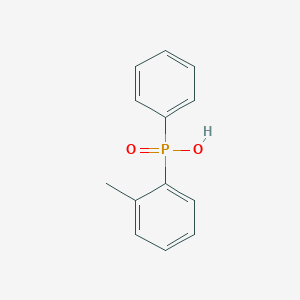
PHENYL-O-TOLYL-PHOSPHINIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHENYL-O-TOLYL-PHOSPHINIC ACID is an organophosphorus compound with the molecular formula C13H13O2P It is a derivative of phosphinic acid where the hydrogen atoms are replaced by phenyl and o-tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PHENYL-O-TOLYL-PHOSPHINIC ACID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with o-tolyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phosphinic acid, phenyl-o-tolyl- often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
PHENYL-O-TOLYL-PHOSPHINIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl or o-tolyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinic acids .
Wissenschaftliche Forschungsanwendungen
PHENYL-O-TOLYL-PHOSPHINIC ACID has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a bioisostere in the design of enzyme inhibitors and other biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinic acid, phenyl-o-tolyl- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. The specific pathways involved depend on the particular application and target molecule .
Vergleich Mit ähnlichen Verbindungen
PHENYL-O-TOLYL-PHOSPHINIC ACID can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the o-tolyl group, resulting in different chemical properties and reactivity.
o-Tolylphosphinic acid: Lacks the phenyl group, leading to variations in its applications and effectiveness.
Phosphonic acids: Contain a P=O bond instead of the P-H bond found in phosphinic acids, resulting in different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
18593-18-5 |
|---|---|
Molekularformel |
C13H13O2P |
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
InChI-Schlüssel |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Synonyme |
(2-Methylphenyl)phenylphosphinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















